![molecular formula C9H14N6 B1483846 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine CAS No. 2097987-65-8](/img/structure/B1483846.png)
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-cyclobutyl-1H-pyrazol-5-amine derivative with a 2-azidoethyl halide . The azide group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The azide group is linear, the cyclobutyl group is planar, and the pyrazol group is also planar . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The azide group is known for its reactivity and can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and click chemistry reactions . The pyrazol group could potentially participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the azide group could make the compound potentially explosive under certain conditions . The exact properties would need to be determined experimentally.
Scientific Research Applications
Synthetic Chemistry: Azide-Alkyne Cycloaddition
Azides are pivotal in synthetic chemistry, particularly in click chemistry reactions such as azide-alkyne cycloaddition. This compound, with its azidoethyl and pyrazolamine groups, can be a precursor for the synthesis of 1,4-disubstituted 1,2,3-triazoles . These triazoles are significant due to their stability and varied potential applications, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, the azido group of this compound offers a functional handle for bioconjugation, which is essential in drug discovery. It can be used to create prodrugs or to modify pharmacophores to enhance drug efficacy, reduce toxicity, or improve drug delivery.
Material Science: Microporous Organic Networks
The azidoethyl group can participate in the formation of microporous organic networks . These networks have applications in gas storage, separation technologies, and catalysis. The compound’s structure could lead to new materials with unique properties, such as high surface area and tunable porosity.
Biomedical Research: Photodynamic Therapy
Azide derivatives, including this compound, can be used to synthesize porphyrinoids, which are crucial in photodynamic therapy . This therapy is a minimally invasive treatment that uses light-activated compounds to destroy cancer cells, bacteria, and other pathogens.
Supramolecular Chemistry: Catalysis
The azidoethyl group can facilitate the synthesis of supramolecular structures that have catalytic applications . These structures can mimic enzyme functions or be used in asymmetric synthesis, potentially leading to more efficient and selective chemical processes.
Biotechnology: Bioconjugation and Sensors
The azido group is often used in bioconjugation techniques to attach biomolecules to various surfaces or to each other. This compound could be used to develop biosensors or targeted delivery systems, leveraging the specificity of biological interactions.
Nanotechnology: Nanoparticle Formation
Azide compounds can be used to create nanoparticles with potential applications in drug delivery, imaging, and diagnostics . The azidoethyl group can react under controlled conditions to form particles of a specific size and shape, which is crucial for biomedical applications.
Mechanism of Action
In terms of pharmacokinetics, the properties of azides can vary widely depending on their structure and the other groups present in the molecule. Some azides are stable and can be safely handled, while others are explosive and require careful handling . The bioavailability, metabolism, and excretion of azides can also vary and would depend on the specific structure of the compound .
The environment can influence the stability and reactivity of azides. For example, factors such as pH, temperature, and the presence of other chemical groups can affect how an azide reacts .
Safety and Hazards
properties
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-9-6-8(7-2-1-3-7)13-15(9)5-4-12-14-11/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMALNNJTLNLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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